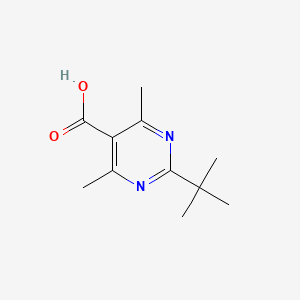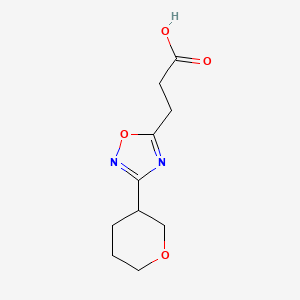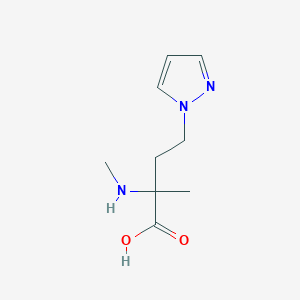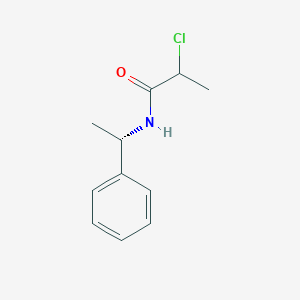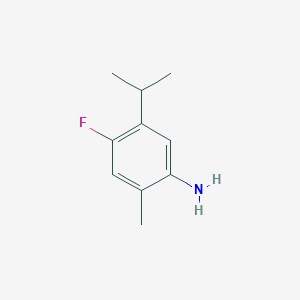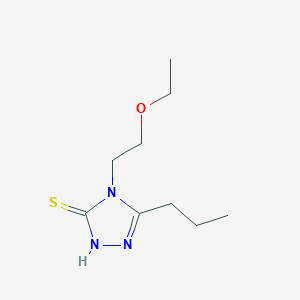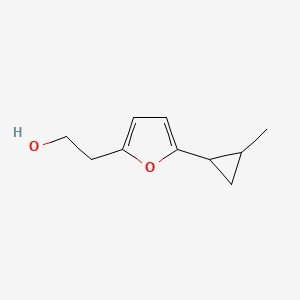
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a Grignard reaction, where a cyclopropylmagnesium halide reacts with a suitable precursor.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is converted to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanal or 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanoic acid.
Reduction: Formation of 2-(5-(2-Methylcyclopropyl)tetrahydrofuran-2-yl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol moiety.
1-(Furan-2-yl)ethanone: Contains a furan ring with an ethanone group.
2-Acetylfuran: A furan derivative with an acetyl group.
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is unique due to the presence of both a 2-methylcyclopropyl group and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[5-(2-methylcyclopropyl)furan-2-yl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9,11H,4-6H2,1H3 |
Clave InChI |
GJIQMIBGTPVOQF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


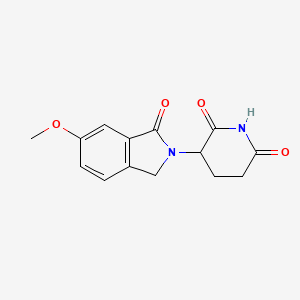
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
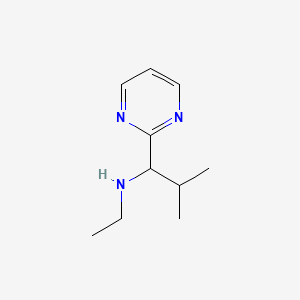
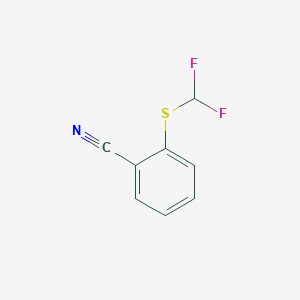
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
